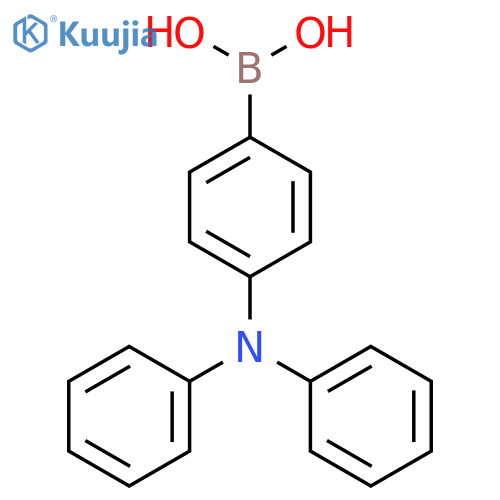

Cas no 201802-67-7 (4-(Diphenylamino)benzeneboronic acid)

4-(Diphenylamino)benzeneboronic acid 化学的及び物理的性質

名前と識別子

-

- 4-(Diphenylamino)phenylboronic acid

- 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride)

- [4-(N-phenylanilino)phenyl]boronic acid

- Triphenylamine-4-boronic Acid

- 4-(Diphenylamino)benzeneboronic acid

- 4-(N,N-Diphenylamino)-1-phenylboronic acid

- 4-(N,N-diphenylamino)benzeneboronic acid

- 4-(N,N-diphenylamino)phenyl boronic acid

- 4-(N-Diphenylamino)phenylboronic acid

- AMTB336

- DPAB-boronic acid

- Triphenylamine-4-boronic Acid (contains varying amounts of Anhydride)

- Boronicacid, [4-(diphenylamino)phenyl]- (9CI)

- [4-(Diphenylamino)phenyl]boronic acid

- 4-(N,N-Diphenylamino)phenylboronic acid

- 4-(N,N-Diphenylamino)phenyl boronicacid

- (4-(diphenylamino)phenyl)boronic acid

- Boronic acid, B-[4-(diphenylamino)phenyl]-

- 4-(DIPHENYLAMINO)PHENYLBORONICACID

- Boronic acid, [4-(diphenylamino)phenyl]-

- C18H16BNO2

- 4-Diphenylaminophenylboronic acid

- TWWQCBRELPOMER-UHFFFAOYSA-

- 4-硼酸三苯胺

- AS-2471

- MFCD06798117

- CS-W000896

- AM808112

- 4-(Diphenylamino)phenylboronic Acid, (contains varying amounts of Anhydride)

- SY032208

- 4-(diphenylamino)phenyl boronic acid

- Z3234806728

- TWWQCBRELPOMER-UHFFFAOYSA-N

- 4-(diphenylamino) phenylboronic acid

- HY-W000896

- FT-0654681

- 201802-67-7

- n,n-diphenylanilin-4-boronic acid

- AC-30992

- DTXSID80479033

- AB29826

- D3537

- 4-diphenylaminophenyl boronic acid

- SCHEMBL23966

- EN300-7390319

- 4-Diphenylamino-phenylboronic acid

- A21352

- J-513728

- AKOS015840670

-

- MDL: MFCD06798117

- インチ: 1S/C18H16BNO2/c21-19(22)15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21-22H

- InChIKey: TWWQCBRELPOMER-UHFFFAOYSA-N

- ほほえんだ: O([H])B(C1C([H])=C([H])C(=C([H])C=1[H])N(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H])O[H]

計算された属性

- せいみつぶんしりょう: 289.127409g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 回転可能化学結合数: 4

- どういたいしつりょう: 289.127409g/mol

- 単一同位体質量: 289.127409g/mol

- 水素結合トポロジー分子極性表面積: 43.7Ų

- 重原子数: 22

- 複雑さ: 301

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.24

- ゆうかいてん: 228°C(lit.)

- ふってん: 484.5℃ at 760 mmHg

- フラッシュポイント: 246.8°C

- 屈折率: 1.665

- PSA: 43.70000

- LogP: 2.83620

4-(Diphenylamino)benzeneboronic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- ちょぞうじょうけん:Store at room temperature

4-(Diphenylamino)benzeneboronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

4-(Diphenylamino)benzeneboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7390319-25.0g |

[4-(diphenylamino)phenyl]boronic acid |

201802-67-7 | 95% | 25g |

$148.0 | 2023-05-05 | |

| abcr | AB252248-25 g |

4-(Diphenylamino)phenylboronic acid (contains varying amounts of Anhydride), 97%; . |

201802-67-7 | 97% | 25 g |

€166.20 | 2023-07-20 | |

| Key Organics Ltd | AS-2471-0.5G |

4-Diphenylamino-phenylboronic acid |

201802-67-7 | >95% | 0.5g |

£42.00 | 2025-02-08 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011062-1g |

4-(Diphenylamino)benzeneboronic acid |

201802-67-7 | 98% | 1g |

¥31 | 2024-05-25 | |

| Key Organics Ltd | AS-2471-25G |

4-Diphenylamino-phenylboronic acid |

201802-67-7 | >95% | 25g |

£607.00 | 2025-02-08 | |

| eNovation Chemicals LLC | K06805-1kg |

4-(Diphenylamino)phenylboronic acid |

201802-67-7 | 98% | 1kg |

$3000 | 2024-06-05 | |

| eNovation Chemicals LLC | K06805-100g |

4-(Diphenylamino)phenylboronic acid |

201802-67-7 | 98% | 100g |

$800 | 2024-06-05 | |

| eNovation Chemicals LLC | K06805-500g |

4-(Diphenylamino)phenylboronic acid |

201802-67-7 | 98% | 500g |

$2000 | 2024-06-05 | |

| Apollo Scientific | OR303505-5g |

4-Diphenylamino-phenylboronic acid |

201802-67-7 | 5g |

£242.00 | 2023-09-01 | ||

| Enamine | EN300-7390319-1.0g |

[4-(diphenylamino)phenyl]boronic acid |

201802-67-7 | 95% | 1g |

$24.0 | 2023-05-05 |

4-(Diphenylamino)benzeneboronic acid サプライヤー

4-(Diphenylamino)benzeneboronic acid 関連文献

-

Chin-Yiu Chan,Yi-Chun Wong,Hok-Lai Wong,Mei-Yee Chan,Vivian Wing-Wah Yam J. Mater. Chem. C 2014 2 7656

-

Sebastian O. Fürer,Biljana Bozic-Weber,Markus Neuburger,Edwin C. Constable,Catherine E. Housecroft RSC Adv. 2015 5 69430

-

3. Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materialsEmiliya V. Nosova,Galina N. Lipunova,Grigory V. Zyryanov,Valery N. Charushin,Oleg N. Chupakhin Org. Chem. Front. 2022 9 6646

-

Nabeel Mohammed,Alan A. Wiles,Michael Belsley,Sara S. M. Fernandes,Michele Cariello,Vincent M. Rotello,M. Manuela M. Raposo,Graeme Cooke RSC Adv. 2017 7 24462

-

Hongbo Wang,Jianghui Wang,Peng Zou,Jingwen Xu,Jinshi Li,Heping Shi,Zujin Zhao,Ben Zhong Tang Mater. Chem. Front. 2023 7 1633

-

Taweesak Sudyoadsuk,Patteera Funchien,Sujinda Petdee,Thidarat Loythaworn,Pongsakorn Chasing,Wijitra Waengdongbung,Atthapon Saenubol,Sarinya Hadsadee,Siriporn Jungsuttiwong,Vinich Promarak New J. Chem. 2022 46 22650

-

XinYe Wang,YiXiang Li,Yuan Wu,Ke Qin,DeFei Xu,DongDong Wang,HuiLi Ma,ShuYa Ning,ZhaoXin Wu New J. Chem. 2022 46 18854

-

Chin-Yiu Chan,Yi-Chun Wong,Hok-Lai Wong,Mei-Yee Chan,Vivian Wing-Wah Yam J. Mater. Chem. C 2014 2 7656

-

Naoki Ando,Tomokatsu Kushida,Shigehiro Yamaguchi Chem. Commun. 2018 54 5213

-

Naoki Ando,Tomokatsu Kushida,Shigehiro Yamaguchi Chem. Commun. 2018 54 5213

4-(Diphenylamino)benzeneboronic acidに関する追加情報

Introduction to 4-(Diphenylamino)benzeneboronic Acid (CAS No. 201802-67-7)

4-(Diphenylamino)benzeneboronic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This boronic acid derivative, identified by its Chemical Abstracts Service (CAS) number 201802-67-7, is characterized by its unique structural features, which make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a diphenylamino group and a boronic acid moiety endows this compound with distinctive reactivity, making it particularly useful in cross-coupling reactions and as a precursor in drug development.

The< strong> diphenylamino substituent in 4-(Diphenylamino)benzeneboronic acid contributes to its molecular stability and influences its electronic properties, which are critical for its role in organic synthesis. Boronic acids, on the other hand, are well-known for their ability to participate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. This reaction allows for the formation of carbon-carbon bonds under mild conditions, making it an indispensable tool for constructing complex molecular architectures.

In recent years, there has been a surge in research focused on the development of novel boronic acid derivatives for pharmaceutical applications. The< strong> 4-(Diphenylamino)benzeneboronic acid has emerged as a promising candidate due to its ability to serve as a building block for the synthesis of inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating small-molecule inhibitors that interact with enzymes involved in cancer metabolism. These inhibitors have shown promise in preclinical trials, highlighting the potential of this compound as a therapeutic agent.

The< strong> benzeneboronic acid core of 4-(Diphenylamino)benzeneboronic acid also plays a crucial role in its interaction with biological targets. The boron atom's electrophilic nature allows it to form stable complexes with nucleophiles, including oxygen and nitrogen-containing biomolecules. This property has been exploited in the design of probes for biochemical assays and imaging techniques. Furthermore, the diphenylamino group enhances solubility and bioavailability, making it an attractive moiety for drug-like compounds.

Advances in computational chemistry have further expanded the applications of 4-(Diphenylamino)benzeneboronic acid. Molecular modeling studies have revealed insights into its binding interactions with protein targets, aiding in the rational design of more effective derivatives. These computational approaches are complemented by experimental investigations, which have elucidated the mechanistic details of its reactivity in various chemical transformations.

The pharmaceutical industry has taken note of the versatility of 4-(Diphenylamino)benzeneboronic acid, leading to increased interest in its commercial production. Several chemical suppliers now offer high-purity versions of this compound, catering to both academic and industrial research needs. The availability of such materials has facilitated rapid progress in drug discovery programs aimed at addressing unmet medical needs.

Beyond pharmaceuticals, 4-(Diphenylamino)benzeneboronic acid finds applications in materials science, particularly in the development of organic electronic devices. Its ability to participate in cross-coupling reactions enables the synthesis of conjugated polymers with tailored electronic properties. These polymers are used in organic light-emitting diodes (OLEDs), solar cells, and other advanced technological applications.

The environmental impact of using 4-(Diphenylamino)benzeneboronic acid has also been carefully evaluated. Studies have demonstrated its biodegradability under controlled conditions, suggesting that it can be used sustainably without significant environmental harm. This aspect is increasingly important as industries strive to adopt greener synthetic methodologies.

In conclusion, 4-(Diphenylamino)benzeneboronic acid (CAS No. 201802-67-7) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new uses for this compound, its importance is likely to grow even further, driving innovation in both medicine and technology.

201802-67-7 (4-(Diphenylamino)benzeneboronic acid) 関連製品

- 24067-17-2(4-Nitrophenylboronic acid)

- 98-80-6(Phenylboronic acid)

- 178752-79-9((3-(dimethylamino)phenyl)boronic acid)

- 943899-12-5((3-(Diphenylamino)phenyl)boronic acid)

- 28611-39-4((4-(dimethylamino)phenyl)boronic acid)

- 30418-59-8((3-Aminophenyl)boronic acid)

- 4612-26-4(1,4-Phenylenediboronic acid)

- 13331-27-6(m-Nitrophenylboronic Acid)

- 5570-18-3((2-Aminophenyl)boronic acid)

- 32316-92-0(2-Naphthylboronic acid)